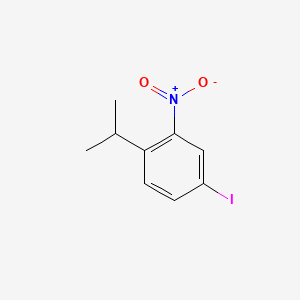

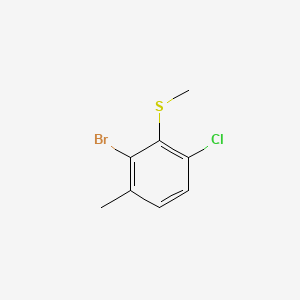

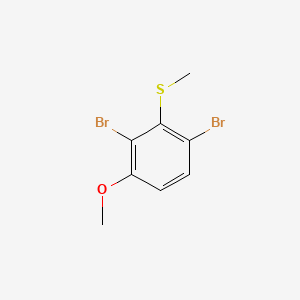

![molecular formula C13H7Cl2FO B6286880 2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2624416-83-5](/img/structure/B6286880.png)

2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-carbaldehyde” is a chemical compound that belongs to the class of biphenyls . Biphenyls are neutral molecules without a functional group and consist of two benzene rings linked at the [1,1’] position . The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, 2,4-Dichloro-3,5-difluorobenzoic acid was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination . Another compound, 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl, was produced via Suzuki–Miyaura cross-coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst and PPh3 in refluxing dioxane .Chemical Reactions Analysis

Biphenyl compounds undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . These reactions are supported by their mechanistic pathways .Wissenschaftliche Forschungsanwendungen

2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. It has been used in the synthesis of novel compounds, such as this compound-based polymers and other materials. In drug discovery, this compound has been used to design and synthesize novel small-molecule drugs. Additionally, it has been used in the synthesis of peptides and proteins.

Wirkmechanismus

2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde is an aldehyde, which means that it can react with a variety of other compounds to form new compounds. In particular, it can react with amines, alcohols, and other aldehydes to form a variety of products. Additionally, this compound can be used as an intermediate in the synthesis of other compounds.

Biochemical and Physiological Effects

This compound is an aldehyde, and as such, it can react with a variety of other compounds to form new products. It is known to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Additionally, this compound has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Vorteile Und Einschränkungen Für Laborexperimente

2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde is a relatively stable compound and is relatively easy to synthesize. It is relatively inexpensive and has a wide range of applications. However, it is important to note that this compound is an aldehyde and can react with other compounds, which can lead to side reactions. Additionally, it is important to note that this compound is a relatively toxic compound and should be handled with care.

Zukünftige Richtungen

In the future, 2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde could be used in the development of novel drugs, materials, and polymers. Additionally, it could be used in the synthesis of peptides and proteins. Additionally, it could be used in the synthesis of other novel compounds, such as polycyclic aromatic hydrocarbons. Furthermore, it could be used in the development of new catalysts and in the synthesis of new organometallic compounds. Finally, it could be used in the development of new imaging agents and biosensors.

Synthesemethoden

2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde can be synthesized from 2,4-dichloro-3'-fluoro-1,1'-biphenyl-4-ol, a common starting material. The synthesis method involves the reaction of the aldehyde with a base, such as potassium hydroxide, in a solvent such as ethanol or methanol. The reaction is then quenched with an acid, such as hydrochloric acid, and the product is then purified by recrystallization.

Safety and Hazards

The safety data sheet for 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

3-chloro-4-(4-chloro-3-fluorophenyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO/c14-11-4-2-9(6-13(11)16)10-3-1-8(7-17)5-12(10)15/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMYPRAKCCWDSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)C2=CC(=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

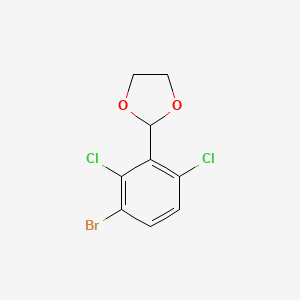

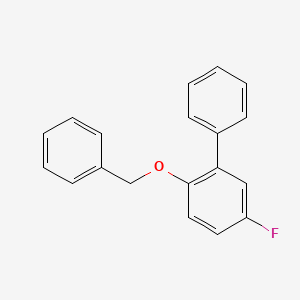

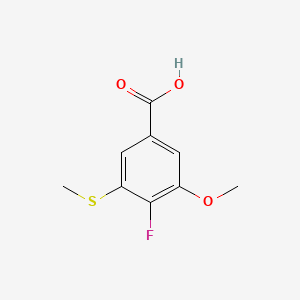

![4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286874.png)

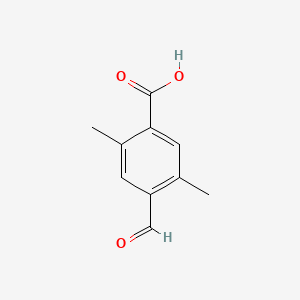

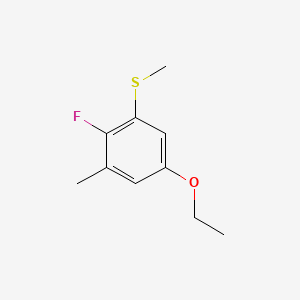

![2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286893.png)

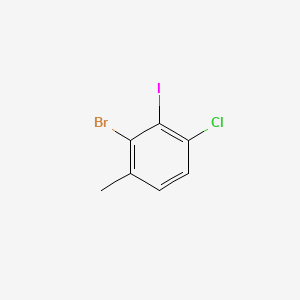

![4-Fluoro-2'-methyl-[1,1'-biphenyl]-3,4'-dicarbaldehyde](/img/structure/B6286922.png)